Sulfide, tert-butyl cyclohexyl

Description

Significance of Organosulfur Compounds in Chemical Research

Organosulfur compounds, a class of molecules containing carbon-sulfur bonds, hold a significant and multifaceted role in chemical research. jmchemsci.comresearchgate.net Their importance stems from their prevalence in a wide array of biologically active molecules, pharmaceuticals, and natural products. jmchemsci.com In the realm of chemical synthesis, these compounds are highly valued as reagents and intermediates for creating new and complex molecules. britannica.comresearchgate.net The unique properties of the sulfur atom, such as its ability to exist in various oxidation states and to form stable bonds with carbon, contribute to the diverse reactivity and functionality of organosulfur compounds. britannica.comacs.org

Thioethers, also known as sulfides, are a prominent class of organosulfur compounds characterized by a carbon-sulfur-carbon linkage. jmchemsci.comthermofisher.com They are integral components of many biologically active molecules and are found in various pharmaceuticals. jmchemsci.com The synthesis of thioethers is a key area of research, with applications in the development of drugs, agricultural chemicals, and materials. thermofisher.comcornell.edu The versatility of thioethers is further highlighted by their role as precursors to other important sulfur-containing functional groups like sulfoxides and sulfones. acs.orgthermofisher.com

The significance of organosulfur compounds also extends to crop protection, where approximately 30% of modern agrochemicals contain at least one sulfur atom. tandfonline.com The sulfur atom can be part of the pharmacophore, the active portion of the molecule, or it can be used to fine-tune the physicochemical properties of the compound. tandfonline.com

Scope and Focus of Research on Sulfide (B99878), tert-butyl cyclohexyl

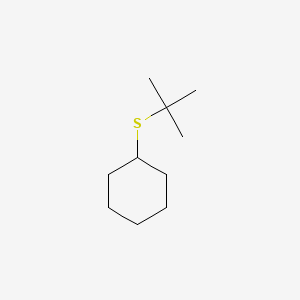

The specific compound, Sulfide, tert-butyl cyclohexyl, also known as tert-butyl cyclohexyl sulfide, falls within the broader category of aliphatic thioethers. echemi.com Research on this particular molecule is primarily centered on its synthesis and chemical properties. As a synthetic compound, it serves as a valuable subject for investigating structure-activity relationships within the family of alkyl cyclohexyl sulfides. mdpi.com

The structural features of tert-butyl cyclohexyl sulfide, namely the bulky tert-butyl group and the cyclohexyl ring, provide a unique steric and electronic environment. This makes it an interesting candidate for comparative studies against other thioethers, helping to elucidate how these structural variations influence reactivity and physical properties. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 7133-23-5 |

| Molecular Formula | C10H20S |

| Molecular Weight | 172.33 g/mol |

| Boiling Point | 232.3°C at 760 mmHg |

| Flash Point | 83.9°C |

| Vapor Pressure | 0.0903 mmHg at 25°C |

This data is compiled from available chemical databases. echemi.comlookchem.com

Historical Context of Aliphatic Thioether Chemistry

The chemistry of aliphatic thioethers has a rich history, with foundational methods for their synthesis being well-established in organic chemistry. thieme-connect.com Early methods for preparing dialkyl sulfides often involved the reaction of a thiol or thiolate with an alkyl halide in a nucleophilic substitution reaction. thieme-connect.comthieme-connect.de This classical approach laid the groundwork for the development of more advanced and versatile synthetic strategies.

A significant advancement in thioether synthesis came with the advent of metal-catalyzed cross-coupling reactions. thieme-connect.com Pioneering work in the late 1970s demonstrated the use of palladium catalysts for the coupling of aryl halides with thiols, a reaction now known as the Migita coupling. thieme-connect.com While initially focused on aryl thioethers, these developments spurred further research into catalytic methods for forming carbon-sulfur bonds, including those in aliphatic systems.

Over the decades, the field has evolved to address the limitations of earlier methods, such as the use of volatile and odorous thiols. taylorandfrancis.com Modern research focuses on developing more efficient, atom-economical, and environmentally friendly synthetic routes. thieme-connect.comtaylorandfrancis.com This includes the use of alternative sulfur sources and the development of novel catalytic systems to facilitate the construction of the thioether linkage under milder conditions. cornell.edutaylorandfrancis.com The ongoing exploration of new synthetic methodologies continues to expand the toolkit available to chemists for the preparation of diverse aliphatic thioethers. chemrevlett.comzju.edu.cn

Structure

3D Structure

Properties

IUPAC Name |

tert-butylsulfanylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S/c1-10(2,3)11-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPQTUSPUQIGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221521 | |

| Record name | Sulfide, tert-butyl cyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7133-23-5 | |

| Record name | Sulfide, tert-butyl cyclohexyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfide, tert-butyl cyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Pathways Involving Tert Butyl Cyclohexyl Sulfide Derivatives

Oxidation Processes and Pathways to Sulfoxides

The conversion of sulfides to sulfoxides represents the first key step in sulfide (B99878) oxidation. Achieving this transformation selectively, without over-oxidation to the corresponding sulfone, often requires careful control of reaction conditions. researchgate.netacsgcipr.org The use of hydroperoxides as oxidizing agents provides a common and effective method for this purpose.

Detailed mechanistic studies, often utilizing analogous compounds like cyclohexyl methyl sulfide due to its structural similarity, have provided significant insights into the oxidation of tert-butyl cyclohexyl sulfide by hydroperoxides. The reaction is generally understood to proceed via a bimolecular mechanism. royalsocietypublishing.org

The core of the sulfide-to-sulfoxide conversion by hydroperoxides is an oxygen-atom transfer process. nih.govwayne.edu The prevailing mechanism involves a nucleophilic attack by the electron-rich sulfur atom of the sulfide on the electrophilic terminal oxygen atom of the hydroperoxide molecule (ROOH). researchgate.netacs.org This is consistent with observations that sulfides with electron-donating groups, which increase the nucleophilicity of the sulfur atom, react at faster rates. acs.org

In alcoholic solvents, the reaction is facilitated by the solvent which acts as a hydrogen-donating molecule. It is proposed that the actual oxidant is a cyclic complex formed between the hydroperoxide and a solvent molecule. This complex promotes the oxygen atom transfer to the sulfide through a synchronous hydrogen atom exchange within the complex. royalsocietypublishing.org Theoretical studies support that protic solvent catalysis, through hydrogen bonding and proton transfer, significantly lowers the activation energy for the cleavage of the O-O bond in the hydroperoxide, which is a critical step in the reaction. wayne.edunih.gov

Kinetic investigations of the oxidation of cyclohexyl methyl sulfide, a close structural analog of tert-butyl cyclohexyl sulfide, by hydroperoxides in alcoholic media reveal that the reaction follows second-order kinetics. The rate of oxidation is first-order with respect to the sulfide and first-order with respect to the hydroperoxide. royalsocietypublishing.org This kinetic behavior supports a bimolecular mechanism where both the sulfide and the hydroperoxide are involved in the rate-determining step. royalsocietypublishing.org

The reaction rate is sensitive to the solvent used. For instance, in different alcohols, the rates correlate with the acidity of the alcohol, suggesting the solvent's role as a proton donor is significant in the transition state. royalsocietypublishing.org In hydrocarbon solvents, the kinetics can be more complex, with the reaction order with respect to the hydroperoxide increasing to two, suggesting that a second hydroperoxide molecule may act as the proton donor in the absence of an effective alcoholic solvent. royalsocietypublishing.org

| Solvent | Rate Constant (k) (l. mol⁻¹ sec⁻¹) x 10⁵ | Activation Energy (Ea) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) |

|---|---|---|---|

| Methanol | 10.3 | 16.0 | -28 |

| Ethanol | 4.5 | 16.5 | -28 |

| n-Butanol | 2.1 | 17.0 | -28 |

| iso-Butanol | 1.4 | 18.0 | -25 |

The oxidation of sulfides to sulfoxides is practically an irreversible process under typical reaction conditions. nih.gov The primary evidence for this is the common challenge of preventing over-oxidation to the corresponding sulfone. researchgate.netorganic-chemistry.org If the initial oxidation to the sulfoxide (B87167) were significantly reversible, an equilibrium would be established, mitigating the propensity for further oxidation. However, experimental observations consistently show that sulfoxides, once formed, are susceptible to subsequent oxidation to sulfones, indicating that the reverse reaction (sulfoxide reduction to sulfide) does not occur to any significant extent under these oxidizing conditions. nih.gov Experiments have shown that under the same conditions used to oxidize sulfides to sulfoxides, the corresponding sulfone is not formed from the sulfoxide, confirming the stability of the sulfoxide to further oxidation under controlled stoichiometry and the irreversible nature of its formation. nih.gov

The mechanism of sulfide oxidation by hydroperoxides is notably influenced by the reaction medium.

Mechanism of Sulfide Oxidation by Hydroperoxides

The formation and decomposition of tert-butyl cyclohexyl sulfide are governed by distinct reaction mechanisms, primarily radical processes for its synthesis and pericyclic reactions in its thermal elimination. Understanding these pathways is crucial for controlling the synthesis and predicting the stability of this and related alkyl sulfides.

Carbon-Sulfur Bond Formation Mechanisms

The construction of the carbon-sulfur bond in compounds like tert-butyl cyclohexyl sulfide can be efficiently achieved through a direct C(sp³)–H bond thiolation process. This method avoids the need for pre-functionalized starting materials and often proceeds via a radical oxidative coupling mechanism. A notable approach involves the reaction of a cycloalkane, such as cyclohexane (B81311), with a sulfur source, mediated by an oxidant without the requirement of a metal catalyst. nih.gov

The reaction is typically initiated by the thermal decomposition of an oxidant like di-tert-butyl peroxide (DTBP). The DTBP homolytically cleaves to generate tert-butoxy (B1229062) radicals (t-BuO•). These highly reactive radicals then abstract a hydrogen atom from the C(sp³)–H bond of cyclohexane, producing a cyclohexyl radical (Cy•). This carbon-centered radical is the key intermediate that subsequently reacts with a sulfur-containing species, such as a disulfide (RSSR), to form the desired cycloalkyl sulfide and a thiyl radical (RS•). The thiyl radical can then continue the chain reaction. This synthetic strategy represents a valuable and attractive method in the field of radical chemistry for direct C–S bond formation from unactivated cycloalkanes. nih.gov

A proposed mechanism for this radical oxidative coupling is as follows:

Initiation: The oxidant (e.g., DTBP) decomposes under heat to form initiator radicals.

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from cyclohexane to generate a cyclohexyl radical.

C–S Bond Formation: The cyclohexyl radical attacks the disulfide, cleaving the S-S bond to form the tert-butyl cyclohexyl sulfide and a new thiyl radical.

Propagation: The newly formed thiyl radical can participate in further propagation steps.

Mechanistic Probes (e.g., Radical Trapping Reagents)

The presence of radical intermediates in the C(sp³)–H bond thiolation pathway is substantiated through the use of mechanistic probes. Radical trapping reagents, also known as radical scavengers, are compounds that can react with and effectively remove radical intermediates from the reaction mixture, thereby inhibiting the reaction.

In studies of oxidative C-H functionalization, the introduction of a standard radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) can significantly suppress the formation of the desired product. When a reaction for the synthesis of cycloalkyl sulfides is conducted in the presence of TEMPO, the yield of the sulfide product is drastically reduced. This inhibition serves as strong evidence for a mechanism proceeding through radical intermediates, as it confirms that the reaction pathway is dependent on the presence of these species. Thiyl radicals, generated from thiols or disulfides, are versatile reactive intermediates that can be generated through homolytic bond breakage or redox processes to initiate such reactions. nih.gov

Elimination and Rearrangement Reactions

In the gas phase and at elevated temperatures, alkyl sulfides can undergo elimination reactions. For tert-butyl cyclohexyl sulfide, this process typically proceeds through a specific, concerted pericyclic mechanism.

Gas-Phase Elimination Kinetics and Mechanisms (e.g., Retro-Ene Reactions)

The thermal decomposition of analogous compounds, such as allyl cyclohexyl sulfide, has been studied theoretically to understand the kinetics and mechanisms of gas-phase elimination. usfq.edu.ec These reactions are unimolecular processes that proceed through a retro-ene type of mechanism. usfq.edu.ecwikipedia.orgorganic-chemistry.orglibretexts.org The retro-ene reaction involves a concerted, six-membered cyclic transition state, leading to the formation of an alkene and a thiol. usfq.edu.ec

For tert-butyl cyclohexyl sulfide, the reaction would involve the transfer of a hydrogen atom from the cyclohexyl ring to the sulfur atom, with the simultaneous cleavage of the C–S bond and the formation of a double bond within the cyclohexane ring. The products of this reaction are cyclohexene (B86901) and tert-butyl thiol. Such thermal decompositions typically require high temperatures due to the activation energy needed to break the allylic C-H σ-bond in the ene component. organic-chemistry.org

Transition State Characterization in Elimination Processes

Theoretical calculations provide significant insight into the structure and energetics of the transition state in the retro-ene elimination of alkyl sulfides. For the analogous allyl cyclohexyl sulfide, the process occurs via a non-planar, concerted six-membered cyclic transition structure. usfq.edu.ec

The geometry of this transition state is characterized by the partial breaking of the Cα–H bond and the Cβ–S bond, and the partial formation of the H–S bond and the Cα=Cβ π-bond. The electronic effects within this structure are critical. For instance, the sulfur atom is found to be positively charged, which creates a significant dissymmetry in the transition state geometry and is believed to accelerate the decomposition process. usfq.edu.ec The rate-determining step is associated with the change in hybridization of the carbon atoms from sp³ to sp², which is reflected in the bond order changes during the reaction. usfq.edu.ec

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 137.9 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 134.4 kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 135.2 kJ/mol |

| Entropy of Activation (ΔS‡) | -2.2 J/mol·K |

Substituent Effects on Reaction Rates and Selectivity

Substituent effects play a crucial role in determining the rates of gas-phase elimination reactions. nih.govnih.govmdpi.com In the retro-ene elimination of cyclohexyl derivatives, the nature of the heteroatom (e.g., S, O, N) directly attached to the cyclohexyl ring significantly influences the activation energy and, consequently, the reaction rate.

Theoretical studies comparing allyl cyclohexyl sulfide with its ether and amine analogs show a clear trend in activation energies. The sulfide exhibits the lowest activation energy, indicating the fastest rate of decomposition among the three. usfq.edu.ec The polarization of the C–Z bond (where Z is the heteroatom) and the electronegativity of the heteroatom are key factors. For oxygen and nitrogen, their higher electronegativity increases the reaction rate compared to substrates without such atoms. Conversely, the electronic effect of the less electronegative but polarizable sulfur atom leads to a highly dissymmetric transition state geometry, which appears to significantly accelerate the decomposition. usfq.edu.ec

| Compound | Activation Energy (Ea) (kJ/mol) |

|---|---|

| Allyl Cyclohexyl Sulfide | 137.9 |

| Allyl Cyclohexyl Ether | 170.5 |

| N-Allyl Cyclohexyl Amine | 171.7 |

Pummerer-Type Rearrangements and Related Transformations

Information regarding the Pummerer-type rearrangements of tert-butyl cyclohexyl sulfoxide, including specific activators, reaction conditions, and the formation of α-acyloxy thioethers, is not available in the reviewed literature. The general mechanism of the Pummerer rearrangement involves the acylation of a sulfoxide, followed by elimination to form a thionium (B1214772) ion, which is then trapped by a nucleophile. wikipedia.org Variations of this reaction, such as additive and interrupted Pummerer reactions, have been described for other sulfoxides. wikipedia.org However, specific studies on the tert-butyl cyclohexyl sulfide scaffold are absent.

Sulfur Ylide Mediated Cyclizations and Rearrangements

Detailed research findings on the generation of sulfur ylides from tert-butyl cyclohexyl sulfide and their subsequent participation in cyclization or rearrangement reactions are not present in the available scientific literature. Sulfur ylides are known to undergo a variety of transformations, including cyclopropanations, epoxidations, and sigmatropic rearrangements. mdpi.comnih.gov These reactions are typically initiated by the formation of the ylide through deprotonation of a corresponding sulfonium (B1226848) salt. nih.gov Without specific studies on tert-butyl cyclohexyl sulfide derivatives, a detailed discussion of their behavior in such reactions, including potential reaction pathways and the structure of resulting products, cannot be accurately presented.

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of tert-butyl cyclohexyl sulfide (B99878), providing profound insights into its stereochemistry and dynamic conformational behavior. The bulky tert-butyl group typically acts as a conformational "lock," strongly favoring a chair conformation where it occupies an equatorial position to minimize steric strain. This conformational preference profoundly influences the resulting NMR spectra.

Proton NMR (¹H NMR) is instrumental in assigning the relative stereochemistry (cis or trans) of the substituents on the cyclohexane (B81311) ring. The chemical shift and, more importantly, the coupling constants (J-values) of the ring protons are highly dependent on their spatial orientation (axial or equatorial).

In the case of trans-4-tert-butyl cyclohexyl sulfide, the tert-butyl and sulfide groups are on opposite sides of the ring. To maintain the equatorial position of the larger tert-butyl group, the sulfide group would be forced into an axial position. Conversely, in the cis isomer, both groups can occupy equatorial positions, which is generally the more stable conformation.

The proton attached to the carbon bearing the sulfur atom (the methine proton, H-C-S) is particularly diagnostic.

Axial Methine Proton: An axial proton typically exhibits large axial-axial couplings (J_ax-ax ≈ 10–13 Hz) to its two adjacent axial protons and smaller axial-equatorial couplings (J_ax-eq ≈ 2–5 Hz). This results in a signal that is a triplet of triplets or a complex multiplet with a large signal width.

Equatorial Methine Proton: An equatorial proton shows smaller equatorial-axial (J_eq-ax ≈ 2–5 Hz) and equatorial-equatorial (J_eq-eq ≈ 2–5 Hz) couplings, leading to a narrower, less resolved multiplet.

The tert-butyl group itself characteristically appears as a sharp, intense singlet in the upfield region of the spectrum (typically 0.8-1.0 ppm), integrating to nine protons. acdlabs.com The remaining cyclohexane ring protons produce a complex series of overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Isomers of tert-Butyl Cyclohexyl Sulfide

| Proton | Expected Chemical Shift (ppm) (cis-isomer, equatorial -S-tBu) | Expected Chemical Shift (ppm) (trans-isomer, axial -S-tBu) | Key Coupling Constants (Hz) |

|---|---|---|---|

| tert-Butyl (9H) | ~0.85 (singlet) | ~0.87 (singlet) | N/A |

| H-C-S (1H) | ~2.5 - 2.8 (narrow multiplet) | ~3.0 - 3.3 (broad multiplet) | J_ax-ax ≈ 10-13; J_ax-eq ≈ 2-5; J_eq-eq ≈ 2-5 |

Note: The data in this table is predictive, based on established principles of conformational analysis in tert-butylcyclohexane (B1196954) systems.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing direct information about the carbon framework of the molecule. The chemical shifts of the cyclohexane ring carbons are sensitive to their stereochemical environment. The number of unique signals indicates the symmetry of the molecule. For both cis and trans isomers, where free rotation around the C-S bond is assumed, all ten carbon atoms are chemically distinct, and ten signals would be expected in the ¹³C NMR spectrum.

Low-temperature ¹³C NMR studies on analogous molecules like cis-1,4-di-tert-butylcyclohexane have been used to investigate the equilibrium between the chair and twist-boat conformations. nih.govsemanticscholar.orgresearchgate.net Such studies can reveal signals for less stable conformers that are averaged out at room temperature. nih.govsemanticscholar.org The chemical shifts for the carbons of the tert-butyl group typically appear around 32 ppm for the quaternary carbon and 27 ppm for the methyl carbons. wisc.edu The carbon atom bonded to the sulfur (C-S) is deshielded and would be expected to resonate in the range of 45-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Isomers of tert-Butyl Cyclohexyl Sulfide

| Carbon | Expected Chemical Shift (ppm) (cis-isomer, equatorial -S-tBu) | Expected Chemical Shift (ppm) (trans-isomer, axial -S-tBu) |

|---|---|---|

| C-S | ~50 - 55 | ~45 - 50 |

| C-C(CH₃)₃ | ~47 | ~47 |

| -C(C (CH₃)₃) | ~32 | ~32 |

| -C( C H₃)₃ | ~27 | ~27 |

Note: The data in this table is predictive. The γ-gauche effect would cause upfield shifts for carbons C-3 and C-5 in the trans-isomer due to the axial sulfur substituent.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating tert-butyl cyclohexyl sulfide from impurities and analyzing its mass spectrum. sciforum.net The gas chromatograph separates volatile compounds, and the mass spectrometer provides identification. mdpi.com High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of its elemental formula (C₁₀H₂₀S). This is critical for confirming the identity of a newly synthesized compound and assessing its purity. The use of GC also allows for the quantification of the compound and any detected impurities.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For tert-butyl cyclohexyl sulfide, key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bond between the sulfur and the tert-butyl group or the cyclohexyl group.

Loss of tert-Butyl Radical: A prominent fragmentation pathway would be the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a [M-57]⁺ ion.

Loss of Cyclohexyl Radical: Loss of the cyclohexyl group (•C₆H₁₁, 83 Da) would result in a [M-83]⁺ ion.

Cyclohexane Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, typically by losing ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral molecules.

Studying these fragmentation patterns helps confirm the connectivity of the atoms within the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of tert-Butyl Cyclohexyl Sulfide (Molecular Weight: 172.34 g/mol )

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 172 | [C₁₀H₂₀S]⁺ | Molecular Ion (M⁺) |

| 115 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 89 | [C₄H₉S]⁺ | tert-butylthio cation from cleavage of C-S bond |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For tert-butyl cyclohexyl sulfide, the spectrum is dominated by the vibrations of the alkyl groups.

C-H Stretching: Intense bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene (B1212753) groups.

C-H Bending: Bands in the 1365-1465 cm⁻¹ region are due to C-H bending (scissoring and rocking) modes of the cyclohexane and tert-butyl groups. A pair of bands around 1365 cm⁻¹ and 1390 cm⁻¹ is often characteristic of a tert-butyl group.

C-S Stretching: The carbon-sulfur (C-S) stretch is a key, albeit often weak, vibration for sulfides. It typically appears in the 600-800 cm⁻¹ region of the IR spectrum. Its intensity is generally weak in IR but can be stronger in the Raman spectrum.

FT-IR and Raman spectra serve as a valuable fingerprint for the compound, useful for rapid identification and for monitoring reactions. nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for tert-Butyl Cyclohexyl Sulfide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 | Strong |

| C-H Bend (CH₂, CH₃) | 1365 - 1465 | Medium |

X-ray Diffraction and Scattering Techniques

Similarly, there is a lack of published research employing SAXS and WAXS techniques to investigate the morphology of tert-butyl cyclohexyl sulfide. These methods would be instrumental in characterizing any nanoscale ordering or amorphous structures that might be present, providing insights into the material's texture and domain sizing.

The absence of such fundamental characterization data in the public domain highlights a knowledge gap and underscores the need for further experimental investigation into the physicochemical properties of tert-butyl cyclohexyl sulfide.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory has become a powerful tool for investigating the properties of organosulfur compounds. For molecules like tert-butyl cyclohexyl sulfide (B99878), DFT offers a balance between computational cost and accuracy, making it suitable for a range of analyses from geometry optimization to reaction pathway modeling.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in tert-butyl cyclohexyl sulfide, known as its optimized geometry. These calculations typically predict a chair conformation for the cyclohexane (B81311) ring as the most stable arrangement, with the bulky tert-butyl and sulfide substituents occupying equatorial positions to minimize steric hindrance. The C-S bond lengths and C-S-C bond angles are key parameters obtained from these optimizations. For analogous alkyl sulfides, DFT studies have shown C-S bond lengths to be in the range of 1.80 to 1.85 Å.

Electronic structure calculations provide information about the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. In alkyl sulfides, the HOMO is often localized on the sulfur atom, reflecting its nucleophilic character.

Note: The data in this table is representative of general alkyl sulfides and serves as an estimation for tert-butyl cyclohexyl sulfide in the absence of specific experimental data.

DFT is also utilized to model chemical reactions involving tert-butyl cyclohexyl sulfide. By calculating the energies of reactants, products, and intermediate transition states, a reaction energy profile can be constructed. This is particularly useful for understanding reaction mechanisms, such as oxidation at the sulfur atom or substitution reactions. For instance, the oxidation of sulfides to sulfoxides and sulfones can be modeled to determine the activation energy barriers, providing insights into the reaction kinetics. Computational studies on the reactions of sulfides with hydroperoxides have demonstrated the utility of DFT in elucidating such reaction pathways.

Following geometry optimization, vibrational frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (a minimum) will have all real (positive) vibrational frequencies. A transition state, on the other hand, is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. These calculated frequencies can also be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model.

Ab Initio and High-Level Quantum Mechanical Calculations

For higher accuracy, particularly in energy calculations, ab initio methods are employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters.

High-level composite methods like CBS-QB3 (Complete Basis Set-QB3) are used to obtain highly accurate single-point energies for optimized geometries. These methods are crucial for obtaining reliable thermochemical data, such as heats of formation and reaction enthalpies. While computationally more demanding than DFT, they provide a benchmark for assessing the accuracy of less expensive methods.

Ab initio methods are also used to explore the conformational energy landscape of tert-butyl cyclohexyl sulfide. This involves identifying all possible low-energy conformers, such as different chair and boat conformations of the cyclohexane ring, as well as rotamers around the C-S bonds. The relative energies of these conformers determine their population at a given temperature.

Comparative Studies of Hydrogen Bonding Involving Sulfur and Oxygen AtomsWhile general computational studies compare the hydrogen bonding capabilities of sulfur in thioethers to oxygen in ethers, no specific comparative studies involving tert-butyl cyclohexyl sulfide as the hydrogen bond acceptor have been performed. Research in this area would typically calculate and compare the interaction energies, geometries, and vibrational frequency shifts of hydrogen-bonded complexes of the sulfide with hydrogen bond donors (like water or methanol) against its oxygen-containing counterpart (tert-butyl cyclohexyl ether). Such specific findings and data are not available.

Influence of tert-Butyl and Cyclohexyl Moieties on Molecular Conformation

The conformational equilibrium of tert-butyl cyclohexyl sulfide is primarily dictated by the steric demands of the tert-butyl and the cyclohexyl groups. The cyclohexane ring itself is not a planar hexagon but exists predominantly in a puckered chair conformation to relieve angle and torsional strain. The introduction of substituents on this ring leads to distinct conformational isomers with differing stabilities.

Steric Hindrance and A-Values of Cyclohexyl Substituents

The concept of steric hindrance is central to understanding the conformational preferences in substituted cyclohexanes. When a substituent occupies an axial position on the cyclohexane ring, it experiences repulsive steric interactions with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions. To quantify the steric bulk of a substituent and its preference for the equatorial position, the conformational A-value is used. The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the substituent to occupy the more spacious equatorial position to minimize steric strain.

The tert-butyl group is known for its exceptionally large steric requirement. The A-value for a tert-butyl group is approximately 4.9 kcal/mol, which is significantly higher than that of many other common substituents. wikipedia.orgmasterorganicchemistry.com This high A-value effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is in the equatorial position, as the energy cost of placing it in the axial position is substantial.

Table 1: A-Values for Common Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.8 |

| -CH(CH₃)₂ | 2.1 |

| -C(CH₃)₃ | >4.5 |

| -OH (aprotic solvent) | 0.52 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -I | 0.47 |

This table presents a selection of A-values to illustrate the relative steric bulk of different functional groups. minia.edu.eg

Equatorial Preference and Diaxial Interactions in Cyclohexane Rings

The strong preference for bulky substituents to occupy the equatorial position is a direct consequence of minimizing 1,3-diaxial interactions. In the chair conformation of cyclohexane, the axial bonds are parallel to the principal axis of the ring, while the equatorial bonds point outwards from the ring's equator. An axial substituent is in close proximity to the two other axial hydrogens located on the same face of the ring (at the C3 and C5 positions relative to the substituent at C1). This proximity leads to van der Waals repulsion, which destabilizes the axial conformation. libretexts.org

In contrast, an equatorial substituent is positioned away from the bulk of the ring and does not experience these severe steric clashes. For tert-butyl cyclohexyl sulfide, the conformation where the tert-butylthio group is in the equatorial position will be significantly more stable than the conformation where it is in the axial position. The large tert-butyl group, even when attached via a sulfur atom, would create substantial 1,3-diaxial interactions with the axial hydrogens, making the axial conformation energetically unfavorable. The molecule will, therefore, exist almost exclusively in the conformer with the tert-butylthio group in the equatorial position. libretexts.orgfiveable.me

Experimental Determination of Conformational Preferences

The conformational equilibria of substituted cyclohexanes can be investigated experimentally using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

NMR Spectroscopy for Conformational Equilibria

NMR spectroscopy allows for the detailed study of the structure and dynamics of molecules in solution. For substituted cyclohexanes, key NMR parameters such as chemical shifts and coupling constants are sensitive to the axial or equatorial orientation of the substituents.

At room temperature, the chair-chair interconversion (ring flip) of many substituted cyclohexanes is rapid on the NMR timescale. This results in time-averaged NMR signals. However, by cooling the sample, it is possible to slow down the ring flip to a rate where the individual axial and equatorial conformers can be observed separately. researchgate.netnih.gov

For tert-butyl cyclohexyl sulfide, the large energetic preference for the equatorial conformer means that even at room temperature, the equilibrium is heavily skewed. The observed NMR spectrum would be dominated by the species with the equatorial tert-butylthio group. In such cases, determining the precise equilibrium constant can be challenging if the population of the minor (axial) conformer is too low to be detected.

The chemical shift of the proton on the carbon bearing the substituent (the H-1 proton) is a key indicator of its orientation. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons. Furthermore, the coupling constants between the H-1 proton and the adjacent methylene (B1212753) protons (H-2) are stereochemically dependent. The coupling constant between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling constants between an axial and an equatorial proton (J_ax-eq) and between two equatorial protons (J_eq-eq) are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the H-1 proton, the preferred conformation can be determined. For tert-butyl cyclohexyl sulfide, a large trans-diaxial coupling for the H-1 proton would be indicative of an equatorial orientation of the tert-butylthio group.

Computational Modeling of Conformational Equilibria

In addition to experimental methods, computational chemistry provides powerful tools for investigating the conformational preferences of molecules. Ab initio and Density Functional Theory (DFT) methods can be used to calculate the energies of different conformers and thus predict the equilibrium distribution.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for identifying tert-butyl cyclohexyl sulfide, and how are spectral features interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical. For tert-butyl cyclohexyl sulfide (C10H20S, CAS 7133-23-5), the tert-butyl group typically shows a singlet at ~1.2 ppm in ¹H NMR, while cyclohexyl protons appear as multiplet signals between 1.4–2.0 ppm. In MS, the molecular ion peak [M+H]<sup>+</sup> at m/z 172 is expected . Reference standards and solvent selection (e.g., CDCl3) are essential for accurate interpretation.

Q. What synthetic routes are documented for tert-butyl cyclohexyl sulfide derivatives?

- Methodological Answer : Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are widely used. For example, tert-butyl cyclohexyl intermediates are synthesized via reactions between chloropyrimidines and tert-butyl carbamate derivatives under inert atmospheres, followed by purification via column chromatography (e.g., using silica gel and ethyl acetate/hexane gradients) . Yields often depend on catalyst loading (e.g., 5 mol% Pd2(dba)3) and temperature control (e.g., 100°C for 12–24 hours).

Advanced Research Questions

Q. How can competing side reactions during tert-butyl cyclohexyl sulfide synthesis be minimized?

- Methodological Answer : Side reactions (e.g., over-reduction or oxidation) are mitigated by optimizing stoichiometry and reaction conditions. For nitro-group reductions (e.g., converting nitro-pyrimidines to amino derivatives), Fe powder with NH4Cl in ethanol under reflux achieves selective reduction without degrading the tert-butyl group . Monitoring via Thin-Layer Chromatography (TLC) at 30-minute intervals ensures reaction progression and early detection of byproducts.

Q. What strategies resolve discrepancies in reported reaction yields for tert-butyl cyclohexyl derivatives?

- Methodological Answer : Yield inconsistencies often arise from variations in solvent purity, catalyst activity, or moisture sensitivity. Reproducibility requires strict adherence to anhydrous conditions (e.g., molecular sieves in THF) and pre-activation of catalysts (e.g., BINAP ligand with Pd2(dba)3 under N2). Comparative studies using High-Performance Liquid Chromatography (HPLC) can quantify impurities and validate yield claims .

Q. How are regioselective functionalizations of the cyclohexyl ring achieved in tert-butyl derivatives?

- Methodological Answer : Regioselectivity is controlled through steric and electronic effects. For example, trans-4-substituted cyclohexyl derivatives are synthesized via reductive amination using NaHB(OAc)3 in dichloromethane, favoring equatorial positioning due to steric hindrance from the tert-butyl group . Confirmation via X-ray crystallography or NOESY NMR ensures structural accuracy.

Contradictions and Gaps

- Contradiction : Patent data report higher yields (70–85%) for nitro reductions compared to academic literature, which may reflect proprietary optimization.

- Gap : Limited studies on tert-butyl cyclohexyl sulfide’s metabolic stability or toxicity in biological systems. In vitro hepatocyte assays (e.g., as in ) could address this.

Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.